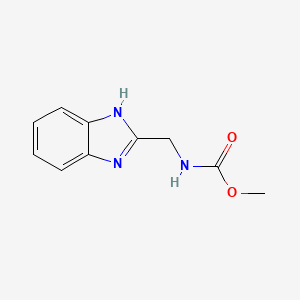
methyl (1H-benzimidazol-2-ylmethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1H-benzimidazol-2-ylmethyl)carbamate, also known as carbendazim, is a widely used fungicide in agriculture. It belongs to the benzimidazole class of compounds and is known for its broad-spectrum antifungal activity. This compound is effective against a variety of fungal pathogens that affect crops, making it an essential tool in agricultural practices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1H-benzimidazol-2-ylmethyl)carbamate typically involves the reaction of o-phenylenediamine with methyl chloroformate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The final product is obtained after purification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is typically carried out in a batch reactor, followed by purification steps such as crystallization and filtration to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1H-benzimidazol-2-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated benzimidazole derivatives, amine derivatives, and various substituted benzimidazole compounds .
Applications De Recherche Scientifique
Methyl (1H-benzimidazol-2-ylmethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of benzimidazole chemistry and its derivatives.
Biology: The compound is studied for its antifungal properties and its effects on fungal cell structures.
Medicine: Research is ongoing into its potential use in treating fungal infections in humans and animals.
Industry: It is used in the formulation of fungicidal products for agricultural use
Mécanisme D'action
The mechanism of action of methyl (1H-benzimidazol-2-ylmethyl)carbamate involves the inhibition of microtubule formation in fungal cells. This disruption of microtubules interferes with cell division, ultimately leading to the death of the fungal cells. The compound binds to the colchicine binding site on tubulin, preventing the polymerization of microtubules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benomyl: Another benzimidazole fungicide with similar antifungal properties.
Thiabendazole: Used as an anthelmintic and fungicide.
Albendazole: Primarily used as an anthelmintic but also has antifungal properties.
Thiophanate-methyl: A fungicide that metabolizes into carbendazim in plants.
Uniqueness
Methyl (1H-benzimidazol-2-ylmethyl)carbamate is unique due to its broad-spectrum antifungal activity and its ability to inhibit microtubule formation. This makes it highly effective against a wide range of fungal pathogens, providing a versatile tool for both agricultural and medical applications .
Propriétés
Numéro CAS |
74126-99-1 |
|---|---|
Formule moléculaire |
C10H11N3O2 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
methyl N-(1H-benzimidazol-2-ylmethyl)carbamate |
InChI |
InChI=1S/C10H11N3O2/c1-15-10(14)11-6-9-12-7-4-2-3-5-8(7)13-9/h2-5H,6H2,1H3,(H,11,14)(H,12,13) |
Clé InChI |
JFJSUKPELQCQHU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NCC1=NC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)
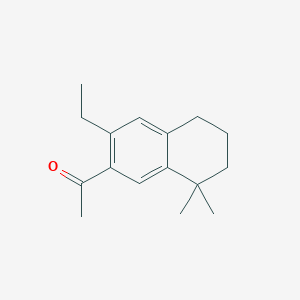
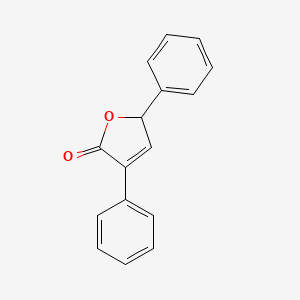
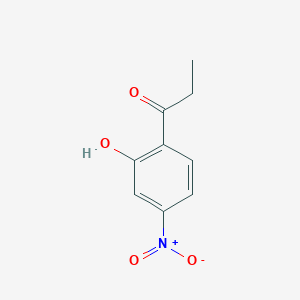
![[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14000704.png)
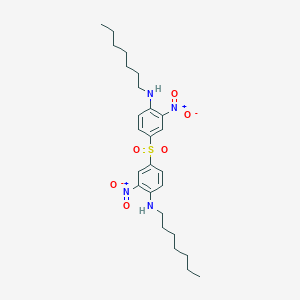
![Diethyl[(3,4-dichlorophenyl)amino]propanedioate](/img/structure/B14000707.png)
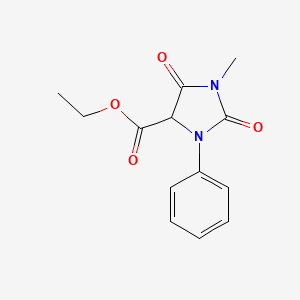

![3-(5-Amino-7-chlorotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14000724.png)

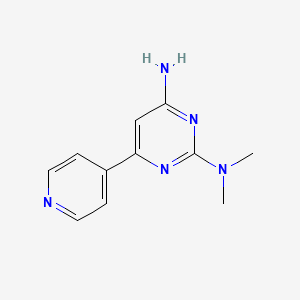

![3,5-Dimethyl-4-[(2-nitrophenyl)methylidene]-4H-pyrazole](/img/structure/B14000740.png)
